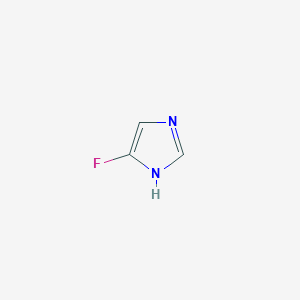

4-Fluoro-1H-imidazole

Description

Historical Context and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole molecule. nih.gov Initially named glyoxaline, its synthesis from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), though yielding modest amounts, is a method still employed for creating C-substituted imidazoles. nih.gov The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif found in numerous biologically crucial molecules, including the amino acid histidine and purines. jchemrev.com Over the decades, the versatility of the imidazole core has led to its extensive exploration, resulting in a vast library of derivatives with a wide spectrum of applications, from pharmaceuticals to materials science. jchemrev.com The development of blockbuster drugs like cimetidine, an H2-receptor antagonist, underscored the immense therapeutic potential residing within the imidazole scaffold and spurred further research into its chemical and biological properties. nih.gov

Significance of Fluorine Incorporation in Heterocyclic Systems

The strategic introduction of fluorine atoms into heterocyclic compounds has become a powerful tool in medicinal chemistry and materials science. smolecule.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's physicochemical properties. smolecule.com These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. smolecule.com It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to its profound impact on molecular design. smolecule.com In heterocyclic systems, fluorine can influence the pKa of nearby functional groups, modulate conformational preferences, and participate in unique non-covalent interactions, such as hydrogen bonding, which can enhance binding affinity to biological targets. chemicalbook.com

Current Research Landscape of 4-Fluoro-1H-imidazole and its Derivatives

In recent years, this compound has garnered considerable attention as a valuable building block in the synthesis of complex molecules. vulcanchem.com Its unique combination of a reactive imidazole core and a strategically placed fluorine atom makes it a versatile intermediate for creating novel compounds with tailored properties. vulcanchem.com Current research efforts are focused on exploring its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. vulcanchem.comacs.orgnih.gov Furthermore, its applications are being investigated in the field of materials science for the synthesis of advanced polymers and ionic liquids. vulcanchem.comescholarship.org The ongoing exploration of this compound and its derivatives continues to uncover new synthetic methodologies and expand its utility in diverse scientific disciplines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUPTWDARIVICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184171 | |

| Record name | 4-Fluoroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30086-17-0 | |

| Record name | 4-Fluoroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30086-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7XE46DI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Fluoro 1h Imidazole and Its Precursors

De Novo Synthesis Strategies for the 4-Fluoro-1H-imidazole Core

De novo synthesis, the construction of a molecule from simpler starting materials, offers a versatile approach to complex structures like this compound. researchgate.netslideshare.netnih.govslideshare.net These methods allow for the precise placement of substituents and the systematic exploration of structure-activity relationships.

Optimization of Established Cyclization Reactions

Classic cyclization reactions remain fundamental to the synthesis of imidazole (B134444) derivatives. nih.gov Optimization of these established methods for the inclusion of fluorine is an active area of research.

The Debus-Radziszewski reaction is a well-established multicomponent reaction that traditionally uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. rowan.edumpg.dersc.org Recent modifications have focused on adapting this reaction for the synthesis of fluorinated analogues. One approach involves the use of fluorinated starting materials. For instance, a fluorinated benzil (B1666583) can be prepared from its corresponding aldehyde, which then undergoes the Debus-Radziszewski protocol with another aldehyde and ammonium (B1175870) acetate (B1210297) in acetic acid to yield a trisubstituted imidazole with a fluoro-substituent. rowan.edu Researchers have also explored optimizing reaction conditions, finding that using acetic acid as a solvent often provides better yields compared to alternatives like sodium dihydrogen phosphate. rowan.edu

Recent advancements have also focused on making the Debus-Radziszewski reaction more environmentally friendly. One such development utilizes high-temperature water (HTW) as a unique reaction medium. rsc.org This method allows for the in-situ generation of ammonia from urea, which then participates in the multicomponent reaction with a 1,2-diketone and an aldehyde to form 2,4,5-trisubstituted imidazoles. rsc.org This approach avoids the need for additional catalysts and volatile organic solvents. rsc.org

The Van Leusen imidazole synthesis provides a powerful route to 1,4,5-trisubstituted imidazoles through the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction is driven by the reactive isocyanide carbon and active methylene (B1212753) group of TosMIC. organic-chemistry.org The process can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.orgnih.gov

This methodology has been successfully applied to the synthesis of imidazoles containing a trifluoromethyl group. nih.govmdpi.com For example, N-aryltrifluoroacetimidoyl chlorides react with TosMIC in the presence of a base like sodium hydride to produce 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature. mdpi.com Researchers have also developed one-pot procedures for preparing multisubstituted imidazoles from an aryl-substituted TosMIC and an in situ generated imine. nih.gov

Debus-Radiszewski Reaction Modifications for Fluorinated Imidazoles

Novel Fluorination Approaches for Imidazole Rings

Direct fluorination of a pre-formed imidazole ring presents an alternative and often more direct route to fluorinated imidazoles.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). chinesechemsoc.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. chinesechemsoc.orgbrynmawr.edu The direct fluorination of imidazole derivatives can be challenging due to the electron-rich nature of the ring system, which can lead to a lack of regioselectivity and over-fluorination.

To address this, researchers have developed methods for the regioselective fluorination of rationally designed imidazole derivatives. acs.orgamazonaws.com One strategy involves the use of a directing group and a metalating agent. For example, a protected imidazole can be treated with a strong base like n-butyllithium at low temperatures, followed by the addition of an electrophilic fluorinating agent such as NFSI, to achieve fluorination at a specific position. acs.org This method allows for the synthesis of both 4- and 5-fluoroimidazoles by taking advantage of protecting group migration. acs.org

Nucleophilic fluorination introduces a fluoride (B91410) ion ("F-") into a molecule, typically through a substitution reaction. vulcanchem.comtcichemicals.com While less common for the direct fluorination of the imidazole ring itself, it is a crucial method for synthesizing fluorinated precursors. For instance, nucleophilic aromatic substitution can be used to introduce a fluorine atom at the 4-position of an appropriately substituted precursor. vulcanchem.com

A significant challenge in nucleophilic fluorination is the low reactivity of the fluoride ion, which can be mitigated by using "naked" fluoride sources where the anion is not strongly solvated. tcichemicals.com Reagents like tetrabutylammonium (B224687) difluorotriphenylstannate have been developed for this purpose. tcichemicals.com Another approach involves the use of reagents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), which can selectively fluorinate alcohols that can then be used in the synthesis of more complex fluorinated molecules. sigmaaldrich.com

Electrophilic Fluorination Protocols

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers in fluorinated imidazole derivatives is a critical challenge, as stereochemistry often dictates biological activity. Methodologies that control the three-dimensional arrangement of atoms are essential for the development of specific and potent molecules.

A notable approach to the enantioselective synthesis of (S)-4-fluorohistidine, a chiral derivative of 4-fluoroimidazole, relies on the diastereoselective alkylation of a chiral auxiliary. nih.gov This method utilizes the Schöllkopf bis-lactim ether system derived from valine and glycine. The synthesis begins with the protection of the imidazole nitrogen of an ethyl 4-fluoroimidazole-5-carboxylate precursor with a methoxymethyl (MOM) group. nih.gov Subsequent reduction of the ester and bromination yield a key intermediate, MOM-protected 4-fluoro-5-bromomethyl imidazole. This electrophile is then used to alkylate the chiral bis-lactim ether. The inherent chirality of the auxiliary directs the incoming electrophile to one face, resulting in a high degree of diastereoselectivity. Finally, acidic hydrolysis removes the protecting groups and the chiral auxiliary to yield the desired (S)-4-fluorohistidine. nih.gov

Another strategy involves the synthesis of chiral precursors that can be converted into imidazole-containing structures. For instance, in the synthesis of the hepatitis C drug Elbasvir, a key intermediate is (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate. nih.gov This is prepared from (S)-prolinol, where the chirality is sourced from the amino acid pool. The prolinol is oxidized to the corresponding aldehyde, which then undergoes condensation with glyoxal (B1671930) and ammonia to form the imidazole ring, thereby transferring the stereochemical information into the final product. nih.gov

| Reaction Type | Chiral Source | Key Reactants | Key Step | Product | Stereochemical Outcome | Reference |

| Diastereoselective Alkylation | (S)-Valine | MOM-protected 4-fluoro-5-bromomethyl imidazole; Schöllkopf bis-lactim ether | Alkylation of chiral enolate | (S)-4-Fluorohistidine | High diastereoselectivity | nih.gov |

| Chiral Pool Synthesis | (S)-Prolinol | (S)-pyrrolidin-2-yl)methanol; Glyoxal; Ammonia | Imidazole formation from chiral aldehyde | (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidin-1-carboxylate | Enantiomerically pure | nih.gov |

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, its further functionalization is crucial for creating diverse molecular architectures. Modern synthetic methods allow for the precise modification of the imidazole ring at its various carbon and nitrogen positions.

C-H Functionalization at Various Ring Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates like halo- or organometallic-imidazoles. unipi.itacs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch The Suzuki-Miyaura reaction, in particular, has been effectively applied to imidazole systems. While often requiring a halogenated precursor, it is a primary method for introducing aryl groups. For example, commercially available 4(5)-bromo-1H-imidazole can be coupled with a range of arylboronic acids using a PdCl2(dppf) catalyst under phase-transfer conditions to selectively produce 4(5)-aryl-1H-imidazoles. nih.gov This approach provides a reliable pathway to derivatives that would be difficult to access otherwise. The Sonogashira coupling is another valuable reaction, used to introduce alkyne functionalities onto the imidazole ring system. beilstein-journals.org

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl2(dppf) / Base | 4(5)-Aryl-1H-imidazole | nih.gov |

| Direct C-2 Arylation | 4(5)-Aryl-1H-imidazole | Aryl bromide/iodide | Pd(OAc)2 / CuI | 2,4(5)-Diaryl-1H-imidazole | nih.gov |

| Direct C-5 Arylation | 1-Aryl-1H-imidazole | Aryl iodide/bromide | Pd(OAc)2 / PPh3 / Base | 1,5-Diaryl-1H-imidazole | unipi.itamazonaws.com |

Direct arylation reactions offer a more streamlined approach by activating a C-H bond directly, thereby reducing synthetic steps and waste. unipi.it N-unprotected 4(5)-aryl-1H-imidazoles can undergo a highly selective palladium-catalyzed and copper-mediated direct arylation at the C-2 position with various aryl halides. nih.gov This reaction proceeds efficiently under base-free and ligandless conditions, yielding 2,4(5)-diaryl-1H-imidazoles without the formation of N-arylation byproducts. nih.gov

Mechanistic studies have shown that the regioselectivity of direct arylation can be controlled. unipi.it For N-substituted imidazoles, direct arylation often occurs preferentially at the C-5 position. This selectivity is attributed to the electronic properties and coordinating ability of the imidazole ring, which directs the palladium catalyst. unipi.it For instance, the reaction of 1-aryl-1H-imidazoles with aryl halides in the presence of a palladium catalyst leads to the regioselective synthesis of 1,5-diaryl-1H-imidazoles. amazonaws.com

Transition Metal-Catalyzed Cross-Coupling Reactions

N-Substitution and Annulation Reactions

Modification at the nitrogen atoms and the construction of fused ring systems represent further avenues for structural diversification of the this compound scaffold.

The N-alkylation of 4(5)-substituted imidazoles often presents a challenge in regioselectivity due to the existence of two tautomeric forms. The reaction can yield a mixture of N1,4- and N1,5-disubstituted isomers. However, conditions can be optimized to favor one isomer. For example, the N1-alkylation of 2-methyl-4(5)-nitro-1H-imidazole with alkyl halides using a phase-transfer catalyst in the presence of a mild base like potassium carbonate proceeds with high regioselectivity to give the N1-alkyl-4-nitro-1H-imidazole as the major product. iau.ir This outcome is generally attributed to the alkylation of the less sterically hindered nitrogen atom. iau.ir

N-acylation is another common transformation. The reaction of 4-fluoroimidazole with acetyl chloride can be used to install an acetyl group on the nitrogen, which can also serve as a protecting group. researchgate.net Similarly, nitrogen atoms can be protected with groups like methoxymethyl (MOM) using MOM-Cl, a strategy employed in multi-step syntheses to prevent unwanted side reactions at the imidazole nitrogen. nih.gov

| Reaction | Substrate | Reagent | Conditions | Major Product | Reference |

| N-Alkylation | 2-Methyl-4(5)-nitro-1H-imidazole | Benzyl halide | K2CO3, TBAB (catalyst), Acetonitrile | N1-Benzyl-2-methyl-4-nitro-1H-imidazole | iau.ir |

| N-Alkylation | 1-Acetyl-4-fluoroimidazole | Methylating agent | Base | 5-Fluoro-1-methyl-imidazole | researchgate.net |

| N-Protection | 4-Fluoro-5-hydroxymethyl imidazole | MOM-Cl | DIPEA, CH2Cl2 | N-MOM protected imidazole | nih.gov |

Annulation reactions involve the construction of a new ring fused to the imidazole core, leading to the formation of polycyclic heterocyclic systems. These reactions significantly expand the structural complexity and potential applications of the resulting molecules. One powerful method involves the rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones, which provides a modular synthesis of trisubstituted imidazoles. mdpi.com

Another approach is the intramolecular C-H functionalization, where a tethered group on the imidazole nitrogen reacts with a C-H bond on the imidazole ring itself to form a fused system. Palladium catalysis can facilitate such intramolecular direct arylations to create innovative fused tricyclic imidazoles. researchgate.net Tandem reactions that combine an initial alkylation with a subsequent direct arylation can also be employed to build polycyclic annulated pyrazole (B372694) and imidazole compounds in a one-pot procedure. scholaris.ca Furthermore, reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) can be used in annulation reactions with alicyclic amines to generate ring-fused imidazoles such as dihydro-pyrrolo[1,2-c]imidazoles. nih.gov

Formation of Fused Fluoroimidazole Systems (e.g., Benzimidazoles)

The synthesis of fused fluoroimidazole systems, particularly fluorinated benzimidazoles, is of significant interest due to their prevalence in pharmacologically active compounds. journalofchemistry.orgmdpi.com These structures are typically assembled by constructing the imidazole ring onto a pre-existing fluorinated benzene (B151609) derivative.

A common approach involves the condensation of a fluorinated o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid derivative. For instance, 4-fluoro-5-chloro-o-phenylenediamine can be cyclized with acetyl chloride to yield 6-chloro-5-fluoro-2-methyl-1H-benzimidazole. journalofchemistry.org This intermediate can then be further functionalized, for example, by reaction with various aromatic aldehydes to form a series of (E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole derivatives. journalofchemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for the efficient construction of these fused systems. rsc.orgtandfonline.comresearchgate.net One-step microwave-accelerated synthesis of substituted benzimidazoles has been achieved by reacting a substituted 2-fluoronitrobenzene with a substituted arylamine. tandfonline.com This method offers advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. tandfonline.comresearchgate.net For example, the reaction of 1-fluoro-2-nitrobenzene (B31998) with benzylamine (B48309) in the presence of potassium carbonate under microwave irradiation at 225 °C yields 2-phenyl-1H-benzo[d]imidazole in good yield. tandfonline.com

Another strategy for creating fused systems involves the intramolecular cyclization of appropriately substituted precursors. For example, multistep processes have been described for the construction of trinuclear N-fused hybrid scaffolds starting from precursors like 2-fluorobenzonitrile (B118710) and benzimidazole (B57391). rsc.orgrsc.org These complex reactions often involve transition metal catalysts to facilitate C-N bond formation and subsequent cyclization. rsc.orgrsc.org A series of fluorinated 2-(benzimidazol-2′-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyls have been synthesized, demonstrating the versatility of building complex structures from fluorinated precursors. acs.org

The table below summarizes representative examples of the synthesis of fused fluoroimidazole systems.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 4-Fluoro-5-chloro-o-phenylenediamine, Acetyl chloride | Cyclization | 6-Chloro-5-fluoro-2-methyl-1H-benzimidazole | N/A | journalofchemistry.org |

| 1-Fluoro-2-nitrobenzene, Benzylamine | K₂CO₃, N-Methylpyrrolidone, Microwave (225 °C) | 2-Phenyl-1H-benzo[d]imidazole | 65 | tandfonline.com |

| 4-Fluoro-3-nitrobenzoic acid, 4-Fluoroaniline, Various aldehydes | Multistep, Microwave (110 °C) | 2-Substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates | 85-96 | researchgate.net |

| 2-Fluorobenzonitrile, Benzimidazole | Multistep process | Trinuclear N-fused hybrid scaffold | N/A | rsc.orgrsc.org |

Side-Chain Fluorination and its Regioselective Control

Introducing fluorine into the side chains of imidazole derivatives offers another avenue for modifying their properties. researchgate.netresearchgate.net The regioselective control of this fluorination is crucial for obtaining the desired isomer.

One prominent method for side-chain fluorination is the addition of a "FBr" equivalent across a double bond. researchgate.netnih.govacs.org This approach has been successfully employed in the synthesis of β-fluoro- and β,β-difluorohistamine. nih.govacs.org The reaction of 1-trityl-4-vinyl-1H-imidazole with an "FBr" source proceeds with Markovnikov regioselectivity to furnish 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole. nih.govacs.org The trityl protecting group on the imidazole nitrogen is often necessary to prevent interference with the fluorination reaction and to ensure the desired regiochemical outcome. researchgate.netcas.czacs.org

Deoxyfluorination of hydroxyl or carbonyl groups in the side chain provides another route to fluorinated analogues. cas.cz For example, 2- and 4-(fluoromethyl)-1H-imidazoles and their difluoromethyl counterparts have been prepared by the deoxyfluorination of the corresponding trityl-protected (hydroxymethyl)- and formyl-imidazoles. cas.cz The use of a protecting group is critical, as attempted deoxyfluorination of the unprotected (hydroxymethyl)imidazoles or formylimidazoles does not yield the desired fluorinated products. cas.cz

The following table details examples of side-chain fluorination reactions on imidazole precursors.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 1-Trityl-4-vinyl-1H-imidazole | "FBr" addition | 4-(2-Bromo-1-fluoroethyl)-1-trityl-1H-imidazole | N/A | nih.govacs.org |

| 4-(Hydroxymethyl)-1-trityl-1H-imidazole | Deoxyfluorination | 4-(Fluoromethyl)-1-trityl-1H-imidazole | 82 | cas.cz |

| Urocanic acid | Multistep: Tritylation, Reduction, "FBr" addition, Elimination, Reoxidation, Deprotection | β-Fluorourocanic acids | N/A | researchgate.netacs.org |

Synthesis of Complex this compound Containing Scaffolds

The construction of complex molecules incorporating the this compound moiety often requires sophisticated synthetic strategies, including both multi-step sequences and one-pot reactions.

Multi-step syntheses are frequently necessary to build complex scaffolds with well-defined stereochemistry and functional group arrangements. The asymmetric synthesis of (S)-4-fluorohistidine exemplifies such an approach. nih.gov A key step in this synthesis involves the diastereoselective alkylation of an enantiopure nucleophile derived from Schöllkopf's bis-lactim ether method with a suitable 4-fluoroimidazole-containing electrophile. nih.gov This strategy circumvents the need for a resolution step, which was a drawback of earlier racemic syntheses. nih.gov

The synthesis of complex imidazoles often involves the protection of reactive functional groups to ensure chemoselectivity in subsequent steps. For instance, in the synthesis of side-chain fluorinated histamines, the imidazole nitrogen is protected with a trityl group to facilitate the regioselective addition of "FBr" to a vinyl side chain. nih.govacs.org Similarly, the synthesis of β-fluorourocanic acids from urocanic acid requires a sequence of protection, reduction, fluorination, elimination, reoxidation, and deprotection steps to achieve the desired transformation. researchgate.netacs.org

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single flask, thereby reducing waste and simplifying purification. asianpubs.orgacs.orgderpharmachemica.comresearchgate.netderpharmachemica.com Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex molecules from simple starting materials.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, has been utilized to synthesize tunable fluorescent imidazole-fused heterocycle dimers. acs.org This reaction involves the condensation of an isocyanide, an amidine, and glyoxal dimethyl acetal. acs.org Similarly, the van Leusen three-component imidazole synthesis (vL-3CR) provides a convenient route to 1,4,5-trisubstituted imidazoles, although it is limited to the use of tosylmethyl isocyanide (TosMIC) or its derivatives. acs.org

Solvent-free, one-pot methods have also been developed for the synthesis of imidazole derivatives. asianpubs.orgresearchgate.net For instance, the reaction of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at elevated temperatures without a solvent can produce benzyl-substituted imidazole derivatives in high yields. asianpubs.org Microwave assistance can further accelerate these one-pot reactions, as demonstrated in the synthesis of substituted benzo- and pyridine-fused 1H-imidazoles. tandfonline.com

The following table presents examples of one-pot strategies for the synthesis of complex imidazole-containing scaffolds.

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

| Groebke–Blackburn–Bienaymé 3CR | Isocyanide, Amidine, Glyoxal dimethyl acetal | Microwave, 100 °C | Imidazole-fused heterocycle dimers | acs.org |

| van Leusen 3CR | α-Substituted TOSMICs, Aldehydes, 4-Aminopiperidine | Parallel synthesis | 1,4,5-Trisubstituted 1-(4-piperidyl)-imidazoles | semanticscholar.org |

| Solvent-free condensation | Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | Heat (70 °C) | Benzyl-substituted imidazole derivatives | asianpubs.org |

| Microwave-assisted one-pot | 1-Fluoro-2-nitrobenzene, Benzylamine | K₂CO₃, NMP, Microwave (225 °C) | 2-Phenyl-1H-benzo[d]imidazole | tandfonline.com |

| Ugi-4CR/Passerini-3CR followed by cyclization | Amine, 2-Oxo-2-phenylacetaldehyde, Isocyanide, Acid | NH₄OAc, Acetic acid, 120 °C | Highly substituted imidazole uracil (B121893) containing molecules | acs.org |

Spectroscopic Characterization and Computational Analysis of 4 Fluoro 1h Imidazole

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and detailed structural analysis of 4-Fluoro-1H-imidazole rely on a combination of advanced spectroscopic methods. These techniques provide insights into the molecular framework, connectivity of atoms, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound provides information about the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the aromatic imidazole (B134444) ring.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the imidazole ring. The carbon atom directly bonded to the fluorine atom (C4) exhibits a characteristic large coupling constant (¹JCF), a key feature in identifying the compound. The chemical shifts of the other carbon atoms (C2 and C5) are also distinct and provide further structural confirmation.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, and its chemical shift is indicative of the fluorine atom's position on the imidazole ring. The coupling of the fluorine atom to adjacent protons (³JFH) can also be observed, providing additional structural information.

Table 1: NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| ¹H NMR | ||

| H2 | 7.50-7.60 | |

| H5 | 6.90-7.00 | d, J = 2.5 Hz |

| ¹³C NMR | ||

| C2 | 135.0-136.0 | |

| C4 | 155.0-156.0 | d, ¹JCF = 280-290 Hz |

| C5 | 115.0-116.0 | d, ²JCF = 20-25 Hz |

| ¹⁹F NMR |

Note: Chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a cross-peak between the signals of H2 and H5 would confirm their scalar coupling, although this is often weak in imidazole systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would show correlations between the H2 proton and the C2 carbon, and the H5 proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for determining long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The H2 proton showing correlation to C4 and C5.

The H5 proton showing correlation to C4 and the neighboring carbon of a fused ring system if present.

These 2D NMR techniques collectively provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the imidazole ring.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds.

N-H Stretch: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration in the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring give rise to strong absorptions in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong and characteristic absorption band for the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region. This is a key diagnostic peak for the presence of the fluorine substituent.

Ring Vibrations: Various ring stretching and deformation vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3400 | Broad, Medium-Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |

| C=C / C=N Stretch | 1400-1600 | Strong |

| C-F Stretch | 1100-1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the imidazole ring are often more prominent in the Raman spectrum. The C-F stretching vibration is also typically Raman active. A detailed normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), can be used to assign the observed Raman bands to specific vibrational modes of the molecule. This analysis helps to build a complete vibrational picture of the molecule and can be used to validate the structure determined by other methods.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Characteristic Vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed for such molecules are typically π → π* and n → π* transitions. uzh.ch

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, which are common in systems with conjugated double bonds, such as the imidazole ring. uzh.ch These transitions are generally strong and appear at shorter wavelengths. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the excitation energies and corresponding wavelengths of these transitions. researchgate.net For imidazole and its derivatives, absorption bands below 300 nm are generally assigned to these π-π* electronic transitions. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | High | Shorter Wavelengths (<300 nm) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through its fragmentation patterns. For this compound (C₃H₃FN₂), the molecular weight is 86.07 g/mol . nih.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent molecular ion peak, often as the protonated molecule [M+H]⁺ at m/z 87.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under higher energy conditions (e.g., Electron Impact ionization), the molecule will fragment in a characteristic manner. The fragmentation of imidazole rings often involves the cleavage of the ring structure. The presence of the fluorine atom would influence the fragmentation, leading to characteristic neutral losses or charged fragments containing fluorine.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃FN₂ | nih.gov |

| Molecular Weight | 86.07 g/mol | nih.gov |

Computational Chemistry and Theoretical Modeling

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized geometry of molecules. nih.gov For imidazole derivatives, the B3LYP functional combined with basis sets such as 6-311++G(d,p) has been shown to provide reliable results for geometry optimization, yielding theoretical bond lengths and angles that are in good agreement with experimental data. researchgate.netresearchgate.netirjweb.com

The process involves calculating the molecule's ground state energy by varying its geometry until the lowest energy conformation is found. This optimized structure represents the most stable arrangement of the atoms. For this compound, DFT calculations would define the planarity of the imidazole ring and the precise bond lengths and angles involving the fluorine substituent. researchgate.net

Table 3: Common DFT Parameters for Imidazole Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | DFT | To calculate electronic structure |

| Functional | B3LYP | Approximates the exchange-correlation energy |

DFT calculations are also employed to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. worldscientific.com The calculations can predict the wavenumber and intensity of each vibrational mode (e.g., stretching, bending, and torsional motions). For a related compound, 4-(4-Fluorophenyl)-1H-imidazole, DFT calculations have been used to assign specific vibrational modes, such as C-H, C-C, and C-N stretching vibrations observed in its FT-IR and FT-Raman spectra. researchgate.net This theoretical analysis is crucial for the accurate interpretation of experimental spectroscopic data. researchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap indicates that a molecule is more reactive. researchgate.net For 4-(4-Fluorophenyl)-1H-imidazole, the calculated HOMO-LUMO gap is 5.27 eV, suggesting the molecule is relatively stable. researchgate.net Analysis of global reactivity descriptors such as chemical hardness and softness, which are derived from the HOMO-LUMO energies, can further quantify the molecule's reactivity. irjweb.comresearchgate.net

Table 4: Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Relationship to HOMO/LUMO | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Large gap implies high stability, low reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measure of resistance to change in electron distribution |

Vibrational Frequency Computations

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. tandfonline.com For a relatively small and rigid molecule like this compound, MD simulations are particularly useful for analyzing its interactions with its environment, such as solvent molecules or a protein binding site.

While large-scale conformational changes are not expected for the imidazole ring itself, MD simulations can explore the rotational freedom and preferred orientations of the molecule in different media. These simulations provide insight into how the molecule occupies its conformational space over time, which is crucial for understanding its solubility, transport properties, and potential binding modes with biological targets. acs.org

Quantum Chemical Studies on Reactivity Indices

Key global reactivity indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) correlates with the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its electron-accepting capability. psu.edu A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. psu.eduacs.org

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large energy gap, making them less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). mdpi.com

Local reactivity, which identifies the most reactive atoms within the molecule, can be analyzed using Fukui functions. These functions indicate the change in electron density at a specific point when an electron is added to or removed from the molecule, highlighting sites for nucleophilic (f+) and electrophilic (f-) attack. psu.edu For imidazole derivatives, DFT calculations are a common tool for computing these reactivity indices to predict stability and reaction kinetics. acs.orgresearchgate.net In studies of similar heterocyclic compounds, these descriptors have been successfully correlated with experimental findings, such as in the study of corrosion inhibitors where high E_HOMO values indicated a greater tendency for electron donation to a metal surface. psu.edu

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. psu.edu |

| Electronegativity (χ) | (I+A)/2 | Measures the ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (I-A)/2 | Represents resistance to change in electron distribution. Hard molecules are less reactive. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. mdpi.com |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations using quantum chemical methods are essential for predicting the Nonlinear Optical (NLO) properties of materials like this compound. These properties are crucial for applications in optoelectronics and photonics. frontiersin.org The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as that from a laser.

The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These are calculated using DFT methods, often with functionals like B3LYP or CAM-B3LYP, which have shown good agreement with experimental results for organic molecules. acs.orgresearchgate.net

Dipole Moment (μ): Indicates the asymmetry of the charge distribution in the molecule. A large dipole moment is often a prerequisite for significant NLO activity.

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Measures the second-order NLO response. A high β value is the primary indicator of a potentially useful NLO material. researchgate.net Molecules with large hyperpolarizability often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). dntb.gov.uabiointerfaceresearch.com

For this compound, the fluorine atom acts as an electron-withdrawing group, which can enhance the charge asymmetry of the molecule. The imidazole ring itself can participate in π-conjugation. The efficiency of ICT, and thus the magnitude of β, is strongly related to the HOMO-LUMO energy gap; a smaller gap generally leads to a larger β value. acs.org Theoretical studies on similar D-π-A (donor-π-acceptor) systems have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance the NLO response. nih.gov The theoretical evaluation for this compound would involve optimizing its geometry and then calculating μ, α, and β to assess its potential as an NLO material.

Table 2: Key NLO Parameters for Theoretical Evaluation

| Parameter | Symbol | Description | Importance for NLO |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | A non-zero value is necessary for second-order NLO effects. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | Contributes to the linear optical properties like refractive index. |

| First-Order Hyperpolarizability | β | A tensor quantity that describes the second-order response of a molecule to an applied electric field. | A large value is the key indicator of a high-performance NLO material. researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgtandfonline.com This analysis is based on partitioning the crystal's electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors. For this compound, this method would elucidate the nature and extent of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

The analysis generates several graphical representations:

d_norm surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), which are typically hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.

2D Fingerprint Plots: These are histograms that summarize the intermolecular contacts in the crystal. They plot the distance from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). Each type of atomic contact (e.g., H···F, H···H, C···H) has a characteristic appearance on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. tandfonline.comeurjchem.com

In related imidazole structures, Hirshfeld analysis has been used to identify and quantify various interactions. rsc.orgresearchgate.net For this compound, one would expect to observe significant N-H···N hydrogen bonds, which are characteristic of imidazole rings, as well as potential C-H···F interactions due to the fluorine substituent. scirp.org Other important contacts would likely include H···H, C···H, and N···H interactions. The analysis provides a quantitative breakdown of these interactions, which is crucial for understanding the crystal's stability and physical properties. eurjchem.com

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Imidazole Compounds

| Interaction Type | Description | Expected Significance in this compound |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | Typically constitute a large percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery. rsc.org |

| C···H / H···C | Interactions between carbon and hydrogen atoms. | Often significant, contributing to the overall crystal packing. researchgate.net |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms. | Strong N-H···N hydrogen bonds are expected, forming chains or networks that stabilize the crystal structure. rsc.org |

| F···H / H···F | Interactions involving the fluorine atom. | Expected to be present and play a role in directing the crystal packing arrangement. scirp.org |

| C···C | Pi-pi stacking interactions between imidazole rings. | Possible if the crystal packing allows for favorable parallel alignment of the aromatic rings. |

Medicinal Chemistry and Biological Applications of 4 Fluoro 1h Imidazole Derivatives

Pharmacological Activities of 4-Fluoro-1H-imidazole Scaffolds

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer effects. The strategic placement of the fluorine atom often leads to improved potency and selectivity for various biological targets. vulcanchem.comcymitquimica.com

The imidazole (B134444) core is a well-established pharmacophore in antimicrobial agents, and fluorination can further enhance this activity. neu.edu.trijprajournal.com Research into this compound derivatives has uncovered compounds with significant efficacy against a variety of microbial pathogens.

Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. vulcanchem.comneu.edu.tr For instance, certain derivatives exhibit efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). vulcanchem.com In one study, a Mannich base of 4-fluoro phenyl piperazine (B1678402) substituted on the imidazole ring showed activity against E. coli, Pseudomonas spp., and Staphylococcus spp. using the disk diffusion method. neu.edu.tr Another study reported a 15 mm inhibition zone against S. aureus at a concentration of 50 µg/mL for a this compound derivative. vulcanchem.com

A series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives were synthesized and evaluated for their antibacterial activity. scielo.br While not all compounds contained fluorine, the research provides a basis for the antibacterial potential of this class of imidazoles. One 4-fluoro derivative, 2-ethyl-1-[4-(2-fluoro)benzyloxy]phenyl-1H-imidazole, was successfully synthesized, though its specific antibacterial data was not highlighted in comparison to other potent analogs in the series. scielo.br However, the most potent compound in the study, 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole, showed MIC values of 4 nmol/mL against E. coli and 8 nmol/mL against S. aureus. scielo.br

A separate study on 4-(4-Fluoro-phenyl)-1H-imidazole determined that it possesses a significant antibacterial effect against certain bacterial strains, which was further supported by molecular docking studies. researchgate.net

| Compound | Bacterial Strain | Activity Measurement | Potency |

|---|---|---|---|

| This compound derivative | Staphylococcus aureus | Inhibition Zone | 15 mm at 50 µg/mL vulcanchem.com |

| Mannich base of 4-fluoro phenyl piperazine-imidazole | E. coli, Pseudomonas spp., Staphylococcus spp. | Disk Diffusion | Active neu.edu.tr |

| 4-(4-Fluoro-phenyl)-1H-imidazole | Various bacterial strains | Antibacterial Assay | Significant effect researchgate.net |

The this compound scaffold is also integral to compounds with notable antifungal properties. cymitquimica.com Research has identified derivatives with broad-spectrum activity. For example, a study on imidazole derivatives containing a 2,4-dienone motif found that a 4-fluoro derivative (compound 31 ) exhibited potent, broad-spectrum antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5–8 µg/mL. nih.gov This compound was particularly effective against a fluconazole-resistant strain of Candida albicans (64110), showing an MIC of 8 µg/mL. nih.gov

| Compound | Fungal Strain | Activity Measurement | Potency (MIC) |

|---|---|---|---|

| 4-fluoro derivative 31 | Broad-spectrum | MIC | 0.5–8 µg/mL nih.gov |

| C. albicans 64110 (fluconazole-resistant) | MIC | 8 µg/mL nih.gov |

Structure-activity relationship (SAR) studies provide insight into the molecular features necessary for biological activity. For a series of antifungal imidazole derivatives with a 2,4-dienone motif, the substitution of a fluorine atom at the para-position of a phenyl group was found to be essential for potent activity. nih.gov Increasing the electronegativity or the size of the substituent, or introducing electron-donating groups, led to a decrease in inhibitory activity. nih.gov This highlights the specific and favorable contribution of the 4-fluoro substituent to the antifungal efficacy of these compounds.

The this compound scaffold is a key component in the design of novel anticancer agents. vulcanchem.comresearchgate.net Derivatives have shown efficacy against various cancer cell lines and the ability to inhibit crucial enzymes involved in cancer progression. vulcanchem.comajgreenchem.com The imidazole ring is a recognized pharmacophore in many kinase inhibitors, and the addition of fluorine can enhance binding affinity and metabolic stability. vulcanchem.com

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. imist.ma

MEK and RAF Kinase Inhibition

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that drives cell proliferation, and its mutation is common in many cancers. researchgate.net A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives were designed as dual inhibitors of MEK and RAF kinases. acs.orgnih.gov One standout compound, 16b , was found to act like a "clamp," stabilizing the MEK/RAF complex. acs.orgacs.org This compound potently inhibited MEK1, BRAF, and the mutant BRAFV600E with IC₅₀ values of 28 nM, 3 nM, and 3 nM, respectively. acs.orgnih.govacs.org Compound 16b also demonstrated strong antiproliferative activity in vitro against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HCT116 (colon cancer), with IC₅₀ values of 0.011 µM and 0.079 µM, respectively. nih.govacs.org SAR studies revealed that introducing a fluorine atom at specific positions was crucial for enhancing both kinase and cellular activity. acs.org

| Kinase Target | Activity Measurement | Potency (IC₅₀) |

|---|---|---|

| MEK1 | IC₅₀ | 28 nM acs.orgnih.govacs.org |

| BRAF | IC₅₀ | 3 nM acs.orgnih.govacs.org |

| BRAFV600E | IC₅₀ | 3 nM acs.orgnih.govacs.org |

JAK2 Kinase Inhibition

The Janus kinase (JAK) family, particularly JAK2, plays a vital role in cytokine-mediated signal transduction, and its over-activation is linked to myeloproliferative neoplasms. google.com.naresearchgate.net Imidazole-based derivatives have been identified as potent JAK2 inhibitors. google.com.namdpi.com A structure-based design led to the discovery of 1-methyl-1H-imidazole derivatives as potent JAK2 inhibitors. researchgate.netrcsb.org Compound 19a from this series was identified as a potent, orally bioavailable JAK2 inhibitor that showed significant tumor growth inhibition in a UKE-1 xenograft model. researchgate.netrcsb.org While these specific examples are 1-methyl-imidazoles, other research has explored 4-fluorophenyl-imidazole derivatives as inhibitors of JAK2, p38α MAPK, and CK1δ kinases, indicating the relevance of the fluoro-imidazole scaffold in targeting JAK2. researchgate.net

CK1δ Kinase Inhibition

Casein kinase 1 delta (CK1δ) is implicated in the regulation of various cellular processes, and its abnormal function is linked to cancers such as breast cancer. nih.gov Imidazole derivatives have been investigated as CK1δ inhibitors. units.it Specifically, trisubstituted imidazoles such as 4-(2-(2-fluorophenyl)-4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl)pyridine (IM-30 ) were found to be potent CK1 inhibitors. google.com Furthermore, optimization of a purine (B94841) scaffold led to potent CK1δ/ε inhibitors, where benzimidazole (B57391) derivatives showed that substitution with two fluorine atoms at the 5 and 6 positions of the benzimidazole ring improved inhibitor activity. nih.gov

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in inflammatory responses and other cellular processes, making it a therapeutic target for inflammatory diseases and some cancers. imist.maacs.orgmdpi.com Pyridinyl imidazole compounds, such as the foundational inhibitor SB203580 which contains a 4-fluorophenyl group, are well-known p38 inhibitors that bind to the ATP-binding site of the kinase. mdpi.comcolumbia.edu The 4-fluorophenyl ring binds to a spacious hydrophobic pocket, and the pyridine (B92270) nitrogen forms a critical hydrogen bond with the kinase. mdpi.com

Subsequent research has explored other 4-fluorophenyl-imidazole derivatives as p38 MAPK inhibitors. imist.maresearchgate.net A series of azastilbene derivatives featuring a 1,2,4-oxadiazole-5-one linker and a 4-fluoro-phenyl/pyridinyl motif were shown to have good inhibitory activity against p38α kinase, with IC₅₀ values in the low micromolar range. mdpi.com

| Compound Class | Kinase Target | Key Findings |

|---|---|---|

| 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamides | MEK/RAF | Compound 16b is a potent dual inhibitor (IC₅₀ in low nM range). acs.orgnih.gov |

| 4-Fluorophenyl-imidazole derivatives | JAK2 | Identified as inhibitors of JAK2. researchgate.net |

| Trisubstituted imidazoles (e.g., IM-30 ) | CK1δ | Potent inhibitors of CK1. google.com |

| Pyridinyl imidazoles / Azastilbene derivatives | p38 MAP Kinase | 4-fluorophenyl motif is crucial for binding and inhibitory activity. mdpi.commdpi.com |

Anticancer and Antiproliferative Properties

Modulation of Cell Cycle Progression (e.g., G1 arrest, sub-G1 phase accumulation)

Certain derivatives of this compound have been shown to influence the cell cycle in cancer cells, a key target for anti-cancer therapies. For instance, some imidazole-based compounds can induce cell cycle arrest, effectively halting the proliferation of cancer cells.

One study reported that a novel 1H-imidazole [4,5-f] nih.gov phenanthroline derivative, IPM714, was capable of arresting the HCT116 colorectal cancer cell cycle in the S phase. nih.gov In contrast, other research on different imidazole derivatives has pointed to arrest at other phases of the cell cycle. For example, some oxazole-bridged combretastatin (B1194345) A-4 derivatives with a six-atom spacer induced a G1 phase arrest in 518A2 melanoma cells. core.ac.uk Furthermore, treatment with certain compounds can lead to an accumulation of cells in the sub-G1 phase, which is often indicative of apoptosis. core.ac.ukresearchgate.netnih.gov Studies have shown that treatment with specific agents can cause a time-dependent increase in the sub-G1 population of cancer cells. researchgate.netijmcmed.org For example, a sulfated polysaccharide from Laurencia papillosa induced G1-phase arrest at low concentrations and a significant increase in the sub-G1 phase population at higher concentrations in MDA-MB-231 breast cancer cells. nih.gov

These findings suggest that the modulation of cell cycle progression is a significant mechanism through which these compounds exert their anticancer effects.

Apoptosis Induction Mechanisms

Derivatives of this compound have been found to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. This is a critical characteristic for potential anticancer agents, as the ability to trigger apoptosis is a major goal in cancer therapy.

One of the primary pathways implicated is the mitochondrial (or intrinsic) pathway of apoptosis. Research has shown that certain imidazole derivatives can modulate the levels of key proteins involved in this pathway. For example, compound 4f, a novel imidazole derivative, was found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis. nih.gov Similarly, another study on an imidazo[4,5-f] nih.govphenanthroline derivative, an As(III) complex, also demonstrated a reduction in Bcl-2 and an increase in Bax expression, leading to caspase-3 activation and apoptosis. researchgate.net

Furthermore, some fluorinated imidazole[4,5f] nih.govphenanthroline derivatives have been shown to induce apoptosis by triggering DNA damage. researchgate.net This DNA damage can, in turn, activate apoptotic signaling pathways. The induction of apoptosis by these compounds has been confirmed through various assays, including AO/PI dual staining, flow cytometry, and the observation of nuclear changes characteristic of apoptosis. researchgate.netresearchgate.net

The table below summarizes the apoptotic effects of select imidazole derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Key Apoptotic Mechanisms | Reference(s) |

| Compound 4f | HeLa | Increased Bax, decreased Bcl-2, increased caspase-3 | nih.gov |

| Fluorinated imidazole[4,5f] nih.govphenanthroline derivative 4 | HepG2 | DNA damage-induced apoptosis | researchgate.net |

| As(III) complex of (4-amino-3-methoxybenzaldehyde)-1H-imidazo[4,5-f] nih.govphenanthroline | NB4, HL-60 | Decreased Bcl-2 & Bcl-xl, increased Bax & Bad, activated caspase-3 | researchgate.net |

| 1H-imidazole [4,5-f] nih.gov phenanthroline derivative IPM714 | HCT116, SW480 | Suppression of PI3K/AKT/mTOR pathway | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation, survival, and metastasis. acs.orgtandfonline.com Overexpression of EGFR is linked to a poor prognosis in several cancers. researchgate.netrsc.org Consequently, the development of EGFR inhibitors is a significant area of research in medicinal chemistry.

Several this compound derivatives have been investigated as potential EGFR inhibitors. The general strategy for these inhibitors is to compete with ATP for binding at the catalytic domain of the EGFR kinase, thereby blocking its signaling pathway. rsc.org

For instance, imidazole-based compounds have been computationally designed and synthesized to act as EGFR inhibitors. researchgate.net In one study, compounds 2c and 2d, which are imidazole derivatives, showed inhibitory activity against EGFR with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. researchgate.net Further structural modifications, guided by in silico modeling, led to the development of compound 3c, which exhibited even more potent EGFR inhibitory activity (IC50: 236.38 ± 0.04 nM), comparable to the standard drug erlotinib. researchgate.net

The table below highlights the EGFR inhibitory activity of some imidazole derivatives.

| Compound | EGFR Inhibitory Activity (IC50) | Reference |

| Compound 2c | 617.33 ± 0.04 nM | researchgate.net |

| Compound 2d | 710 ± 0.05 nM | researchgate.net |

| Compound 3c | 236.38 ± 0.04 nM | researchgate.net |

These findings underscore the potential of this compound derivatives as a scaffold for the development of novel and effective EGFR inhibitors for cancer treatment.

Novel Therapeutic Strategies for Cancer

The development of novel therapeutic strategies for cancer is a continuous effort, and this compound derivatives are emerging as promising candidates in this field. tandfonline.com Their diverse biological activities, including the ability to induce apoptosis and inhibit key signaling pathways, make them attractive for the design of new anticancer agents. nih.govtandfonline.com

One innovative approach involves the design of dual inhibitors. For example, a "clamp" strategy has been employed to develop 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives that can simultaneously inhibit both MEK and RAF kinases. acs.orgresearchgate.net Compound 16b from this series was particularly effective, inhibiting MEK1, BRAF, and BRAFV600E with low nanomolar IC50 values. acs.org This dual inhibition can be more effective than targeting a single kinase, as it can help to overcome resistance mechanisms. researchgate.net

Another strategy focuses on targeting specific cancer cell vulnerabilities. For instance, the indole (B1671886) and imidazole moieties have been combined in a single chemical structure to create synergistic anticancer effects. ajgreenchem.com Derivatives such as MDT-32 and MDT-47, which contain a fluorine atom on the indole moiety, have shown enhanced anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com

Furthermore, 1H-imidazole [4,5-f] nih.gov phenanthroline derivatives, such as IPM714, have demonstrated selective inhibitory activities against colorectal cancer cells by suppressing the PI3K/AKT/mTOR pathway. nih.gov This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory properties, making them a subject of interest for the development of new anti-inflammatory drugs. nih.govnih.gov The imidazole ring is a structural feature of several compounds with known anti-inflammatory activity. nih.gov

One of the key mechanisms underlying the anti-inflammatory effects of these derivatives is the modulation of macrophage polarization. nih.gov Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. A fluorophenyl-substituted imidazole was shown to promote the repolarization of macrophages from the M1 to the M2a phenotype. nih.gov This was evidenced by a reduction in M1 markers (TNF-α, IL-6, etc.) and an increase in M2 markers (IL-4, IL-13, etc.). nih.gov

Another mechanism involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX), which are responsible for the production of pro-inflammatory prostaglandins. researchgate.netorientjchem.org Some imidazole derivatives have been shown to inhibit COX-2, a key enzyme in inflammation. nih.gov

Furthermore, studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov For example, a fluorophenyl-imidazole was able to inhibit NOx production in a dose-dependent manner in vitro. nih.gov

The table below summarizes the anti-inflammatory activity of some imidazole derivatives.

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

| Fluorophenyl-imidazole | LPS-induced RAW 264.7 macrophages | Promoted M1 to M2a macrophage repolarization; inhibited NOx production. | nih.gov |

| Imidazole derivatives (4a-e) | Carrageenan-induced rat paw edema | Compound 4e (with 4-chloro group) showed better activity than indomethacin. | |

| Imidazolyl acetic acid derivatives (5, 9, 10, 12) | Carrageenan-induced rat paw edema | Exhibited maximum anti-inflammatory activity. | researchgate.net |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | Albumin denaturation technique | Showed dose-dependent anti-inflammatory activity. | acs.org |

These findings suggest that this compound derivatives hold promise as a scaffold for the development of novel anti-inflammatory agents with multiple mechanisms of action.

Antiviral Potential

The imidazole nucleus is a component of several compounds with known antiviral activity, and research into this compound derivatives has revealed their potential as antiviral agents. ajrconline.orgmdpi.comijpsjournal.com

One notable example is the development of 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides, which have been identified as potent antiviral compounds. mdpi.com Specifically, 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses. mdpi.com

Furthermore, imidazole derivatives have been investigated for their activity against specific viruses. For instance, 4-nitroimidazole (B12731) conjugated with benzothiazole (B30560) has shown significant in vitro anti-HIV activity against both HIV-1 and HIV-2 strains. ajrconline.org While not a direct 4-fluoro derivative, this highlights the potential of the substituted imidazole scaffold in antiviral drug design.

The antiviral mechanisms of these compounds can vary. Some, like ketoconazole (B1673606) (which contains an imidazole moiety), can inhibit viral replication by disrupting essential cellular processes that the virus relies on. ajrconline.org

While the direct antiviral potential of this compound itself is not extensively detailed in the provided results, the broader class of imidazole derivatives shows significant promise in the development of new antiviral therapies. mdpi.comresearchgate.net

Other Reported Biological Activities (e.g., Antidiabetic, Antihypertensive)

In addition to their anticancer, anti-inflammatory, and antiviral properties, derivatives of this compound and the broader class of imidazole compounds have been reported to possess a range of other biological activities, including antidiabetic and antihypertensive effects. ijpsjournal.comnih.gov

Antidiabetic Activity:

Some fused carbazole-imidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a target for managing diabetes. ijpsjournal.com The results indicated that all the synthesized compounds were more potent than the standard drug, acarbose, with one compound showing particularly strong inhibitory activity. ijpsjournal.com

Antihypertensive Activity:

Certain benzimidazole derivatives, which share the core imidazole structure, have been shown to exhibit antihypertensive activity. rsc.org For example, a series of 6-substituted benzimidazole–indole derivatives were synthesized, and some of these compounds were found to effectively reduce blood pressure. rsc.org Specifically, compounds 261b and 262b were identified as effective against hypertension. rsc.org Another di-substituted benzimidazole, 2,5-disubstituted benzimidazole, also showed antihypertensive activity, with compounds 263c–f being the most active in the series. rsc.org

These findings suggest that the imidazole scaffold is a versatile platform for the development of drugs with a wide range of therapeutic applications beyond the more commonly studied anticancer and anti-inflammatory effects. nih.gov

Mechanism of Action Studies

The therapeutic potential of this compound derivatives is underpinned by their diverse mechanisms of action, which have been elucidated through a combination of enzyme kinetics, receptor binding assays, and computational modeling. These studies reveal how the incorporation of a fluorine atom into the imidazole scaffold can significantly influence biological activity.

Derivatives of this compound have been investigated as inhibitors of various enzymes, with kinetics studies providing insights into their mode of action. For instance, a systematic study of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key enzyme in immune suppression, has been conducted. nih.gov While 4-PI itself is a weak noncompetitive inhibitor, spectroscopic studies have shown it binds to the heme iron at the active site, with a preference for the ferric form of the enzyme. nih.gov

In the context of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), steroidal derivatives featuring a pyrazole (B372694) or imidazole function have been synthesized and evaluated as inhibitors. One such compound, 16-formyl-17-(1H-pyrazole-1-yl)androsta-5,16-diene-3β-yl-p-fluorobenzoate, demonstrated significant inhibitory potency. tandfonline.com

Furthermore, in the pursuit of novel anti-inflammatory agents, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro inhibitory activity against p38 MAP kinase. acs.org Kinetic studies of benzimidazole derivatives targeting acetylcholinesterase (AChE) have also been performed to determine their inhibition type. mdpi.com

The inhibitory properties of emixustat (B1264537) derivatives, including those with fluorine substitutions, on RPE65 have been characterized. A 4-fluoro derivative of MB-004 (compound 24) and 4-fluoro-emixustat (49) showed an IC50 value approximately two-fold lower than their non-fluorinated counterparts, indicating a significant increase in inhibitory potency. nih.gov

Below is a data table summarizing the inhibitory activities of selected this compound and related derivatives.

| Compound/Derivative | Target Enzyme | Inhibition Data | Source |

| 4-Phenyl-imidazole (4-PI) | Indoleamine 2,3-dioxygenase (IDO) | Weak noncompetitive inhibitor | nih.gov |

| 16-Formyl-17-(1H-pyrazole-1-yl)androsta-5,16-diene-3β-yl-p-fluorobenzoate | 17β-Hydroxysteroid dehydrogenase type 5 (17β-HSD5) | Potent inhibitor | tandfonline.com |

| 4-Fluoro derivative of MB-004 (compound 24) | RPE65 | IC50 = 50 nM | nih.gov |

| 4-Fluoro-emixustat (49) | RPE65 | IC50 = 50 nM | nih.gov |

| 4-Aryl-1H-1,2,3-triazoles | Indoleamine 2,3-dioxygenase (IDO) | Compounds 1, 6, and 8 showed more potency than 1-methyltryptophan | researchgate.net |